![molecular formula C6H4N2 B13429425 Pyrrolo[2,3-b]pyrrole CAS No. 250-72-6](/img/structure/B13429425.png)
Pyrrolo[2,3-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-b]pyrrole is a heterocyclic compound characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolo[2,3-b]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical and sustainable preparation method involves the Cu/Fe catalyzed intramolecular C-H amination of α-indolylhydrazones . This method operates at 50°C in air with water as the only reaction medium, making it an environmentally benign approach.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2,3-dione, while substitution reactions can introduce various functional groups into the this compound structure.
Scientific Research Applications
Pyrrolo[2,3-b]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of pyrrolo[2,3-b]pyrrole compounds, particularly as kinase inhibitors, involves the formation of hydrogen bonds within the active site of the target enzyme. This interaction disrupts the enzyme’s activity, leading to the inhibition of specific signaling pathways . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrrole can be compared with other similar heterocyclic compounds, such as pyrrolo[3,2-b]pyrrole and pyrrolo[2,3-b]quinoxaline:
Pyrrolo[3,2-b]pyrrole: This compound also features a fused ring structure but differs in the position of the nitrogen atoms within the rings.
Pyrrolo[2,3-b]quinoxaline: This compound is known for its kinase inhibitory activity and has been studied for its potential in cancer therapy.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications, from organic synthesis to advanced materials and medicinal chemistry.
Properties
CAS No. |
250-72-6 |
|---|---|
Molecular Formula |
C6H4N2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
pyrrolo[2,3-b]pyrrole |
InChI |
InChI=1S/C6H4N2/c1-3-7-6-5(1)2-4-8-6/h1-4H |
InChI Key |
NMPKQRFZCLAVGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)
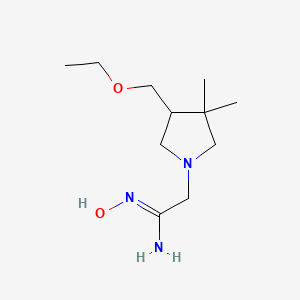
![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)


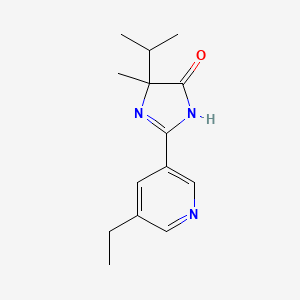
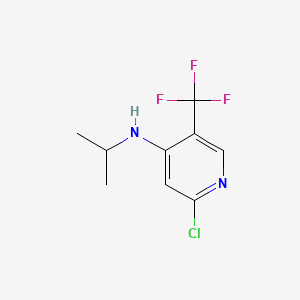

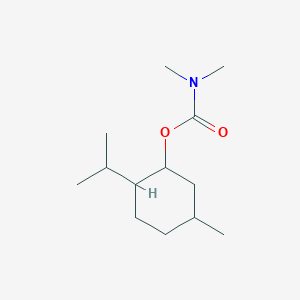
![1-[6-[[[5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethylphosphonic acid](/img/structure/B13429392.png)
![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
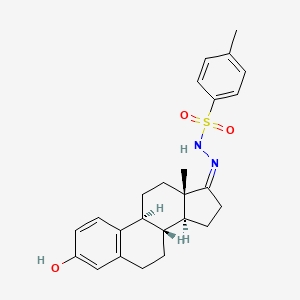
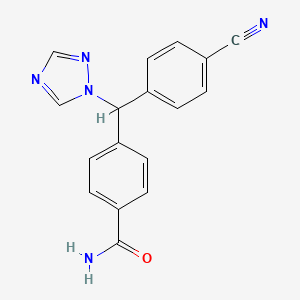
![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)
